2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

HIV-1 NNRTI reverse transcriptase

2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (CAS 890100-44-4), also known as rilpivirine (RPV, TMC278), is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) that is the active pharmaceutical ingredient in the approved antiretroviral drug Edurant. As a second-generation NNRTI, it was designed to address limitations of first-generation agents such as efavirenz and nevirapine, demonstrating nanomolar in vitro potency against wild-type HIV-1 reverse transcriptase (RT) and retaining activity against select NNRTI-resistant viral strains.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 890100-44-4
Cat. No. B1324084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine
CAS890100-44-4
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CN=C(C=C2)Cl)C#N
InChIInChI=1S/C14H9ClN2O/c15-14-6-5-12(9-17-14)13(18)7-10-3-1-2-4-11(10)8-16/h1-6,9H,7H2
InChIKeyKOERSPONWRFUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (Rilpivirine) Procurement Guide: A Second-Generation NNRTI for HIV Research


2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (CAS 890100-44-4), also known as rilpivirine (RPV, TMC278), is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) that is the active pharmaceutical ingredient in the approved antiretroviral drug Edurant [1]. As a second-generation NNRTI, it was designed to address limitations of first-generation agents such as efavirenz and nevirapine, demonstrating nanomolar in vitro potency against wild-type HIV-1 reverse transcriptase (RT) and retaining activity against select NNRTI-resistant viral strains [2]. For research procurement, this compound is the defined, small-molecule entity (C14H9ClN2O, MW 256.68) required for pre-clinical pharmacology studies, formulation development, and as a reference standard in bioanalytical assays [3].

2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine vs. Other NNRTIs: Why Analogue Interchange Is Not Permissible in HIV Research


Within the NNRTI class, molecular structure dictates a critical balance of antiviral potency, resistance barrier, and tolerability. Substituting 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (rilpivirine) with a first-generation analog like efavirenz or nevirapine introduces a different chemical scaffold (benzoxazinone vs. diarylpyrimidine), fundamentally altering binding kinetics to the HIV-1 RT allosteric pocket, the spectrum of resistance-associated mutations (RAMs), and the off-target receptor profile responsible for adverse neurological and metabolic events [1]. In experimental settings, direct interchange invalidates study conclusions, as the compounds exhibit distinct potency against common NNRTI mutants and disparate in vivo pharmacokinetic and safety signatures [2]. Procurement must therefore be based on the specific chemical entity required for the defined research protocol.

Quantitative Differentiation of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (Rilpivirine) Against NNRTI Comparators


In Vitro Potency: Rilpivirine Exhibits Superior IC50 Against Wild-Type HIV-1 Reverse Transcriptase vs. Efavirenz and Nevirapine

Rilpivirine demonstrates a lower IC50 (21.36 ± 0.53 nM) against wild-type HIV-1 reverse transcriptase (HIV-RT) compared to both efavirenz (33.01 ± 1.80 nM) and nevirapine (1,646 ± 120 nM) [1]. This 1.5-fold increase in potency over efavirenz and 77-fold increase over nevirapine underscores its improved molecular efficiency at the target enzyme.

HIV-1 NNRTI reverse transcriptase IC50 antiviral

Retained Activity Against NNRTI-Resistant Mutants: Rilpivirine Maintains Sub-Nanomolar EC50 Against L100I, G190S, and V106A HIV-1 Strains

Against the common NNRTI resistance-associated mutations L100I, G190S, G190A, and V106A, rilpivirine retains high potency with EC50 values below 1 nM, whereas the potency of efavirenz is significantly more compromised against these same mutants [1]. This retention of activity is a direct consequence of the compound's enhanced conformational flexibility within the NNRTI binding pocket.

drug resistance HIV-1 mutants NNRTI EC50 rilpivirine

Clinical CNS Tolerability: Rilpivirine Associated with 50% Lower Incidence of Grade 2-4 Neurological Adverse Events vs. Efavirenz

In a pre-planned pooled analysis of two pivotal Phase 3 trials (ECHO and THRIVE), rilpivirine (25 mg once daily) demonstrated a significantly lower incidence of treatment-related grade 2-4 neurological adverse events (17%) compared to efavirenz (38%) over 48 weeks (P<0.0001) [1]. Specifically, dizziness occurred in 8% of rilpivirine patients versus 27% on efavirenz, and abnormal dreams/nightmares in 8% versus 13% [1]. This difference in CNS tolerability is a primary driver for clinical preference in specific patient populations.

tolerability neuropsychiatric adverse events CNS rilpivirine efavirenz phase 3

Comparative Discontinuation Rates: Rilpivirine Demonstrates ~60% Lower Rate of Treatment Discontinuation Due to Adverse Events

The pooled Phase 3 analysis (ECHO and THRIVE) revealed that discontinuation due to adverse events occurred in only 3% of patients receiving rilpivirine, compared to 8% of patients receiving efavirenz [1]. This represents a 62.5% relative reduction in study drug discontinuation due to intolerability.

adherence discontinuation tolerability rilpivirine efavirenz clinical trial

Lipid Profile Advantage: Rilpivirine Associated with 96% Fewer Grade 3/4 Total Cholesterol Elevations vs. Efavirenz

In the ECHO and THRIVE trials, grade 3/4 lipid abnormalities were markedly less frequent with rilpivirine. The incidence of grade 3/4 total cholesterol elevations was 0.1% for rilpivirine versus 2.5% for efavirenz; for LDL-cholesterol it was 0.7% versus 4.1%; and for triglycerides it was 0.3% versus 2.2% [1]. This represents a 96% relative reduction in severe total cholesterol elevations.

lipids metabolic cholesterol triglycerides rilpivirine efavirenz cardiovascular risk

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (Rilpivirine)


Pre-Clinical Development of Next-Generation Fixed-Dose Combination (FDC) Antiretrovirals

Due to its small milligram dosage (25 mg) and favorable metabolic profile, rilpivirine is a preferred NNRTI for co-formulation in single-tablet regimens (STRs). Procurement of the pure compound is essential for pharmaceutical development scientists conducting excipient compatibility, stability, and dissolution studies for novel FDCs that aim to improve adherence and reduce pill burden [1].

Neuro-HIV and CNS Penetration Effectiveness (CPE) Research

Given its differentiated CNS adverse event profile, rilpivirine serves as a critical comparator in studies investigating the neuropsychiatric impact of antiretroviral therapy. Its use is indicated in research designed to quantify the relationship between drug physicochemical properties, CNS exposure, and patient-reported neurological outcomes [1].

Long-Acting Injectable (LAI) Antiretroviral Formulation Science

The lipophilic nature of rilpivirine (XLogP3-AA 2.8) makes it a model compound for the development of long-acting injectable nanosuspensions. It is the NNRTI component of the first FDA-approved complete LAI regimen (Cabenuva). Research into depot formulation kinetics, in vitro release testing (IVRT), and pharmacokinetic/pharmacodynamic (PK/PD) modeling of LAI agents routinely requires this compound as a reference standard [2].

HIV Drug Resistance Genotype-Phenotype Correlation Studies

Rilpivirine's unique resistance profile (e.g., E138K, Y181C, H221Y) necessitates its inclusion in phenotypic susceptibility panels when investigating novel resistance pathways or evaluating the activity of next-generation NNRTIs. Its use is critical in studies aiming to define cross-resistance patterns and inform resistance interpretation algorithms like those from Stanford HIVdb [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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